(S)-Ethyl 3-oxocyclopentanecarboxylate

Description

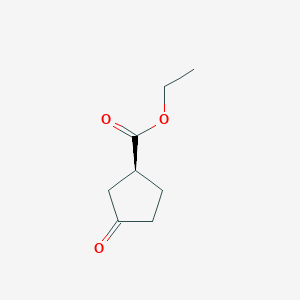

(S)-Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3) is a chiral cyclic keto ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . It features a cyclopentane ring substituted with a ketone group at the 3-position and an ethyl ester moiety at the 1-position. The (S)-enantiomer is of particular interest in asymmetric synthesis, where its stereochemistry influences reactivity and product outcomes in catalytic reactions .

Key properties include:

- Stereochemistry: The (S)-configuration is determined via chiral chromatography (e.g., GLC), with retention times distinct from the (R)-isomer .

- Synthesis: Typically prepared via organocatalytic hydrogenation of α,β-unsaturated precursors, achieving enantiomeric excess (ee) up to 93% under optimized conditions .

- Reactivity: The ketone group undergoes nucleophilic additions (e.g., reduction to 3-hydroxy derivatives using NaBH₄) , while the ester moiety participates in hydrolysis or transesterification.

Properties

IUPAC Name |

ethyl (1S)-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJWAMLZUUGEQY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

A high-yielding method for synthesizing ethyl 3-oxocyclopentanecarboxylate involves the reaction of 3-oxocyclopentanecarboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂). This approach leverages SOCl₂’s dual role as a catalyst and dehydrating agent to facilitate ester formation. In a representative procedure, 3-oxocyclopentanecarboxylic acid (63.0 g, 0.443 mol) is dissolved in ethanol (950 mL), followed by dropwise addition of SOCl₂ (38.8 mL, 0.532 mol) at 15°C. The mixture is stirred overnight at room temperature, after which volatiles are removed under reduced pressure. The crude product is purified via distillation, yielding 96% of the ester. While this method is efficient, it typically produces the racemic mixture, necessitating subsequent enantiomeric resolution for obtaining the (S)-enantiomer.

Acid-Catalyzed Fischer Esterification

The Fischer esterification method employs sulfuric acid (H₂SO₄) as a catalyst to esterify 3-oxocyclopentanecarboxylic acid with methanol or ethanol. For instance, dissolving 3-oxocyclopentanecarboxylic acid (5.0 g, 39.1 mmol) in methanol (50 mL) with concentrated H₂SO₄ (10 drops) at 80°C for 1 hour yields 81% of the ester after neutralization and extraction. This method is cost-effective but requires careful pH adjustment to isolate the product. Like the thionyl chloride approach, it produces a racemic mixture unless chiral auxiliaries or resolving agents are introduced.

Base-Mediated Alkylation Strategies

Cesium Carbonate and Ethyl Iodide in DMF

A base-mediated alkylation method utilizes cesium carbonate (Cs₂CO₃) and ethyl iodide in dimethylformamide (DMF) to esterify 3-oxocyclopentanecarboxylic acid. In this protocol, 3-oxocyclopentanecarboxylic acid (5.00 g, 39 mmol) is combined with Cs₂CO₃ (12.82 g, 39 mmol) and ethyl iodide (9.12 g, 58.5 mmol) in DMF (50 mL) and stirred at room temperature for 18 hours. The reaction proceeds via nucleophilic substitution, yielding 71% of the ester after workup. This method avoids acidic conditions, making it suitable for acid-sensitive substrates, but it still yields racemic product.

Catalytic Asymmetric Methods

Iron-Based Catalysts and Hydrogen Transfer

Recent advances in asymmetric catalysis have explored iron complexes for enantioselective ester synthesis. For example, a study by Smith et al. employed an iron hydride catalyst (C ) activated by trimethylamine N-oxide (TMAO) to mediate hydrogen transfer reactions. Although the primary focus was alcohol oxidation, the catalyst’s ability to control stereochemistry suggests potential adaptation for synthesizing (S)-ethyl 3-oxocyclopentanecarboxylate. Key to this approach is the use of chiral ligands, such as triethylsilyl groups, which induce selectivity during hydride transfer.

Comparative Analysis of Synthetic Routes

Industrial and Green Chemistry Considerations

Scalability of Traditional Methods

Industrial production often prioritizes the thionyl chloride and Fischer methods due to their high yields and simplicity. However, these routes generate stoichiometric amounts of HCl or SO₂, necessitating robust waste management systems. Recent trends favor cesium carbonate-mediated alkylation for its milder conditions and compatibility with continuous flow reactors.

Sustainability of Biocatalytic Routes

The enzymatic approach by Brenna et al. exemplifies green chemistry, utilizing water as a solvent and renewable enzymes. Despite higher upfront costs for enzyme engineering, this method reduces environmental impact and aligns with regulatory demands for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: 3-oxocyclopentanecarboxylic acid

Reduction: Ethyl 3-hydroxycyclopentanecarboxylate

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(S)-Ethyl 3-oxocyclopentanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-oxocyclopentanecarboxylate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, inhibitor, or modulator, interacting with the active site of the enzyme and influencing its activity. The molecular targets and pathways involved vary depending on the biological context and the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Positional Isomers: Ethyl 2-Oxocyclopentanecarboxylate

Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9, similarity score 0.91 ) differs in the ketone position (2- vs. 3-oxo). Key distinctions include:

- Physical Properties :

| Property | Ethyl 3-Oxocyclopentanecarboxylate | Ethyl 2-Oxocyclopentanecarboxylate |

|---|---|---|

| Boiling Point | Not reported | 102°C at 11 mmHg |

| Refractive Index | Not reported | 1.4485 |

- Reactivity : The 2-oxo isomer exhibits greater ring strain due to proximity of the ketone to the ester, enhancing susceptibility to nucleophilic attack. This contrasts with the 3-oxo derivative, where steric hindrance may slow reactions .

- Applications : The 2-oxo isomer is used in synthesizing spirocyclic compounds , while the 3-oxo variant is pivotal in chiral intermediate synthesis .

Methyl Ester Analog: (S)-Methyl 3-Oxocyclopentanecarboxylate

Methyl 3-oxocyclopentanecarboxylate (CAS 132076-32-5 ) substitutes the ethyl group with methyl. Comparisons include:

- Molecular Weight : 142.15 g/mol (methyl) vs. 156.18 g/mol (ethyl) .

- Stereoselectivity : Both enantiomers are synthesized via asymmetric hydrogenation, but reaction times differ (e.g., 24 hours for methyl vs. 9 hours for ethyl esters to achieve >90% ee) .

- Purification : Methyl esters generally require milder chromatographic conditions due to lower molecular weight and polarity .

Acyclic Keto Esters: Ethyl 4-Methyl-3-Oxopentanoate

Ethyl 4-methyl-3-oxopentanoate (CAS 7152-15-0, similarity 0.97 ) is an acyclic analog. Key differences:

- Structure : Lacks the cyclopentane ring, reducing steric constraints but increasing conformational flexibility.

- Reactivity: Acyclic esters undergo faster keto-enol tautomerism, influencing their behavior in Claisen or aldol condensations compared to cyclic analogs .

- Applications : Used in linear chain elongations, whereas cyclic variants are preferred for macrocyclic or stereoselective syntheses .

Functional Group Variants

Reduced Derivatives: Ethyl 3-Hydroxycyclopentanecarboxylate

Reduction of the 3-oxo group yields ethyl 3-hydroxycyclopentanecarboxylate , a chiral alcohol.

Amino Derivatives: Methyl 3-Aminocyclopentanecarboxylate

- Reactivity : The amine enables peptide coupling or Schiff base formation, diverging from the ketone’s electrophilic character .

Research Findings and Trends

- Stereochemical Control : The (S)-ethyl derivative’s high ee (93%) outperforms methyl analogs (90%) under similar catalytic conditions, highlighting ethyl’s favorable steric profile .

- Reactivity Trends : Cyclic keto esters exhibit slower reaction kinetics in nucleophilic additions compared to acyclic analogs due to ring strain and steric effects .

- Industrial Use : Ethyl 3-oxocyclopentanecarboxylate’s commercial availability (>97% purity ) makes it preferable for large-scale syntheses, whereas methyl variants face inventory limitations .

Biological Activity

(S)-Ethyl 3-oxocyclopentanecarboxylate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : Approximately 158.21 g/mol

- Functional Groups : Contains a cyclopentane ring, a carbonyl group, and an ethyl ester functionality.

The compound's structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis. Its reactivity is primarily attributed to the presence of the carbonyl group, which acts as an electrophilic center.

This compound exhibits biological activity through several mechanisms:

- Nucleophilic Addition and Substitution : The carbonyl group facilitates nucleophilic attacks, leading to the formation of various derivatives.

- Intermediate in Synthesis : It serves as a precursor for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

- Potential Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound show significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains:

| Compound | MIC (mg/ml) | Target Organisms |

|---|---|---|

| Compound A | 0.125 | E. sakazakii |

| Compound B | 0.083 | E. coli |

| Compound C | 0.073 | S. aureus |

| Compound D | 0.109 | K. pneumonia |

These findings suggest that this compound may also possess similar antimicrobial properties .

Anthelmintic Activity

Preliminary studies have indicated potential anthelmintic activity for related compounds. For example, compounds derived from cyclopentanecarboxylates showed efficacy against nematodes like P. posthuma and A. galli, outperforming standard treatments such as albendazole .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | Lacks the specific structural features | Moderate antimicrobial |

| Cyclopentanone-2-carboxylic acid ethyl ester | Contains a different functional group | Limited biological studies |

| Ethyl cyclopentanone-2-carboxylate | Similar reactivity patterns | Potential anti-inflammatory |

This comparison underscores the unique reactivity patterns of this compound, which may enhance its utility in synthetic applications.

Case Studies and Research Findings

Recent studies have explored the synthesis and application of this compound derivatives in drug design:

- Study on Derivatives : A study demonstrated that certain derivatives exhibited improved binding affinity to target proteins, suggesting enhanced therapeutic potential due to better protein-ligand interactions .

- In Vivo Studies : Animal model studies indicated promising results in reducing infection rates when treated with synthesized derivatives compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-ethyl 3-oxocyclopentanecarboxylate, and how do reaction conditions influence yield and purity?

- Answer :

-

Enantioselective Hydrogenation : Catalytic asymmetric hydrogenation of prochiral enones (e.g., methyl 3-oxocyclopent-1-enecarboxylate) using chiral catalysts (e.g., Rh with phosphine ligands) yields the (S)-enantiomer. Reaction optimization involves low temperatures (0–5°C) and hydrogen pressure control to achieve >90% enantiomeric excess (ee) .

-

Reduction of 3-Keto Precursors : Sodium borohydride (NaBH₄) in ethanol reduces ethyl 3-oxocyclopentanecarboxylate to 3-hydroxy derivatives. Critical parameters include pH control during quenching (e.g., 2N HCl) and purification via silica gel chromatography (20–40% EtOAc/heptane gradient) to isolate the product .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and stereoselectivity in ketone reductions .

Table 1 : Synthesis Optimization Parameters

Method Catalyst/Reagent Yield (%) ee (%) Key Conditions Asymmetric Hydrogenation Rh/(S)-BINAP 76 90 0°C, H₂ (1 atm), 24 hours NaBH₄ Reduction NaBH₄/EtOH 73 N/A RT, pH 2 quench, column purification

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?

- Answer :

-

¹H/¹³C NMR : The ketone carbonyl (δ ~210–220 ppm in ¹³C NMR) and ester carbonyl (δ ~165–175 ppm) are diagnostic. The cyclopentane ring protons appear as multiplet signals (δ 1.5–2.5 ppm) .

-

IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

-

Chiral GLC/HPLC : Enantiomeric excess is determined using chiral stationary phases (e.g., Hydrodex-B-TBDAc). Retention times differentiate (S) and (R) enantiomers .

Table 2 : Key Spectroscopic Data

Technique Key Peaks/Features Reference ¹³C NMR 211.2 ppm (ketone C=O), 169.8 ppm (ester C=O) IR 1738 cm⁻¹ (ester), 1705 cm⁻¹ (ketone) Chiral GLC (S)-isomer: 41.9 min; (R)-isomer: 43.5 min

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using organocatalytic methods?

- Answer :

-

Catalyst Screening : Chiral thiourea or amine catalysts promote asymmetric Michael additions to α,β-unsaturated esters. For example, L-proline derivatives achieve up to 93% ee in cyclopentanone-based systems .

-

Solvent and Temperature : Nonpolar solvents (e.g., toluene) improve stereoselectivity. Lower temperatures (−20°C) reduce side reactions but may slow kinetics .

-

Kinetic Resolution : Dynamic kinetic resolution via lipase-catalyzed esterification can enhance enantiopurity. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted .

Table 3 : Organocatalytic Optimization

Catalyst Solvent ee (%) Yield (%) Reference (S)-BINAP/Rh THF 90 76 L-Proline thiourea Toluene 93 78

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

- Answer :

- DFT vs. Experimental Discrepancies : Disagreements in reaction pathways (e.g., keto-enol tautomerization barriers) are resolved by hybrid functional calculations (e.g., B3LYP-D3/6-311++G**). Experimental validation via variable-temperature NMR tracks tautomer populations .

- Conflicting Stereochemical Outcomes : Molecular docking (AutoDock Vina) predicts binding affinities for enzyme-substrate complexes. Discrepancies between predicted and observed ee require re-evaluating transition-state models or solvent effects .

- Cross-Validation : Combine X-ray crystallography (for solid-state conformation) and solution-phase NOESY to reconcile structural ambiguities .

Methodological Notes

- Data Contradiction Analysis : Use Bland-Altman plots for NMR vs. computational data comparisons.

- Experimental Design : Fractional factorial designs (e.g., Taguchi method) optimize multi-variable synthesis parameters (solvent, catalyst loading, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.